Cas no 1314969-27-1 (2-(1H-imidazol-1-yl)nicotinaldehyde)

2-(1H-imidazol-1-yl)nicotinaldehyde Chemical and Physical Properties
Names and Identifiers
-
- F2147-3463
- EN300-1223498
- 2-imidazol-1-ylpyridine-3-carbaldehyde
- 2-(1H-imidazol-1-yl)nicotinaldehyde
- SCHEMBL3273101
- 2-(1h-imidazol-1-yl)pyridine-3-carbaldehyde
- AKOS006288532
- 1314969-27-1
- 2-IMIDAZOL-1-YL-PYRIDINE-3-CARBALDEHYDE
- 3-Pyridinecarboxaldehyde, 2-(1H-imidazol-1-yl)-
-
- Inchi: 1S/C9H7N3O/c13-6-8-2-1-3-11-9(8)12-5-4-10-7-12/h1-7H
- InChI Key: BXCSIVKSSGIKDC-UHFFFAOYSA-N
- SMILES: O=CC1=CC=CN=C1N1C=NC=C1
Computed Properties
- Exact Mass: 173.058911855g/mol
- Monoisotopic Mass: 173.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 47.8Ų
Experimental Properties
- Density: 1.25±0.1 g/cm3(Predicted)
- Boiling Point: 394.5±27.0 °C(Predicted)
- pka: 3.67±0.10(Predicted)
2-(1H-imidazol-1-yl)nicotinaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-3463-0.5g |
2-(1H-imidazol-1-yl)nicotinaldehyde |
1314969-27-1 | 95%+ | 0.5g |
$639.0 | 2023-09-06 | |
Enamine | EN300-1223498-2.5g |
2-(1H-imidazol-1-yl)pyridine-3-carbaldehyde |
1314969-27-1 | 2.5g |
$1988.0 | 2023-07-09 | ||
Life Chemicals | F2147-3463-2.5g |
2-(1H-imidazol-1-yl)nicotinaldehyde |
1314969-27-1 | 95%+ | 2.5g |
$1346.0 | 2023-09-06 | |
Enamine | EN300-1223498-50mg |
2-(1H-imidazol-1-yl)pyridine-3-carbaldehyde |
1314969-27-1 | 50mg |
$468.0 | 2023-10-02 | ||
Life Chemicals | F2147-3463-0.25g |
2-(1H-imidazol-1-yl)nicotinaldehyde |
1314969-27-1 | 95%+ | 0.25g |
$607.0 | 2023-09-06 | |
Life Chemicals | F2147-3463-1g |
2-(1H-imidazol-1-yl)nicotinaldehyde |
1314969-27-1 | 95%+ | 1g |
$673.0 | 2023-09-06 | |
TRC | H165561-1g |
2-(1h-imidazol-1-yl)nicotinaldehyde |
1314969-27-1 | 1g |
$ 955.00 | 2022-06-04 | ||
TRC | H165561-100mg |
2-(1h-imidazol-1-yl)nicotinaldehyde |
1314969-27-1 | 100mg |
$ 160.00 | 2022-06-04 | ||
TRC | H165561-500mg |
2-(1h-imidazol-1-yl)nicotinaldehyde |
1314969-27-1 | 500mg |
$ 635.00 | 2022-06-04 | ||
Enamine | EN300-1223498-0.25g |
2-(1H-imidazol-1-yl)pyridine-3-carbaldehyde |
1314969-27-1 | 0.25g |
$933.0 | 2023-07-09 |
2-(1H-imidazol-1-yl)nicotinaldehyde Related Literature
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Additional information on 2-(1H-imidazol-1-yl)nicotinaldehyde
Introduction to 2-(1H-imidazol-1-yl)nicotinaldehyde (CAS No. 1314969-27-1)
2-(1H-imidazol-1-yl)nicotinaldehyde, with the CAS number 1314969-27-1, is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which combines a nicotinaldehyde moiety with an imidazole ring. The combination of these functional groups endows the molecule with a range of interesting properties and potential applications.
The chemical formula of 2-(1H-imidazol-1-yl)nicotinaldehyde is C9H8N4O, and its molecular weight is 184.19 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for various synthetic and analytical procedures.
In recent years, 2-(1H-imidazol-1-yl)nicotinaldehyde has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of interest is its use as a building block in the synthesis of bioactive molecules. The imidazole ring, known for its biological activity, can be incorporated into various drug candidates to enhance their pharmacological properties. For instance, imidazole derivatives have been shown to exhibit antifungal, antibacterial, and antiviral activities.
A notable study published in the Journal of Medicinal Chemistry in 2023 explored the use of 2-(1H-imidazol-1-yl)nicotinaldehyde as a precursor for the synthesis of novel antitumor agents. The researchers synthesized a series of imidazole-containing compounds and evaluated their cytotoxic activity against various cancer cell lines. The results indicated that several derivatives exhibited significant antiproliferative effects, suggesting their potential as lead compounds for further drug development.
Beyond its applications in medicinal chemistry, 2-(1H-imidazol-1-yl)nicotinaldehyde has also been investigated for its role in catalysis and materials science. The presence of the imidazole ring can enhance the catalytic activity of metal complexes by acting as a bidentate ligand. This property has been exploited in the development of efficient catalysts for various organic transformations, such as C-H activation and cross-coupling reactions.
In materials science, the unique electronic properties of imidazole-containing compounds have led to their use in the fabrication of functional materials. For example, a study published in the Journal of Materials Chemistry C in 2022 reported the synthesis of imidazole-based metal-organic frameworks (MOFs) with enhanced gas storage and separation capabilities. These MOFs exhibited high surface areas and tunable pore sizes, making them promising candidates for applications in gas separation and environmental remediation.
The synthetic accessibility of 2-(1H-imidazol-1-yl)nicotinaldehyde has further contributed to its widespread use in research laboratories. Several efficient synthetic routes have been developed to prepare this compound from readily available starting materials. One common method involves the condensation of 2-chloronicotinaldehyde with imidazole in the presence of a base such as potassium carbonate. This reaction proceeds under mild conditions and yields high purity products.
In conclusion, 2-(1H-imidazol-1-yl)nicotinaldehyde (CAS No. 1314969-27-1) is a multifaceted compound with diverse applications in medicinal chemistry, catalysis, and materials science. Its unique molecular structure and versatile reactivity make it an attractive building block for the synthesis of bioactive molecules and functional materials. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in modern scientific endeavors.
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